N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain structural elements common to several classes of organic compounds. For instance, the “4-tert-butylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a tert-butyl group (a carbon atom attached to three methyl groups) attached . The “4-oxo-4H-chromen-7-yl” part suggests the presence of a chromene, which is a heterocyclic compound (a ring of atoms that includes at least one atom that is not carbon) with an oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would depend on its exact structure. The presence of the chromene and phenyl groups could make it susceptible to reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
GPR35 Agonist Development
6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a compound with structural similarities to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide, has been identified as a potent and selective GPR35 agonist. This research highlights its use in studying orphan G protein-coupled receptor GPR35 through radioligand binding assays, offering insights into receptor-ligand interactions and the potential for novel therapeutic targets (Thimm et al., 2013).
Synthetic Studies on Marine Drugs
Synthetic studies on 4H-Chromene-2-carboxylic acid esters, including molecules similar to this compound, have been conducted to explore their potential as antitumor agents. This research demonstrates the utility of these compounds in structural-activity relationship studies of antitumor antibiotics, highlighting their potential in drug discovery and development (Li et al., 2013).
p38 MAPK Inhibitors
A study on the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, which are structurally related to the subject compound, revealed their potential as novel types of p38 MAPK inhibitors. This highlights the role of such compounds in understanding and potentially treating inflammatory diseases (Li et al., 2009).
Directed Metalation Synthesis
Research on the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, a process relevant to the synthesis of compounds like this compound, demonstrated the synthetic utility of N-tert-butyl-N-methylbenzamides in creating complex molecules. This work contributes to the field of synthetic organic chemistry by providing efficient methods for constructing complex molecules (Reitz & Massey, 1990).
Antitumor Activity
Compounds structurally related to this compound have been investigated for their antitumor activity. For example, derivatives of 3-(5-phenyl-3H-[1,2,4]dithiazol-3-yl)chromen-4-ones and 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides have shown significant cytotoxic activity against human cancer cell lines, underscoring the therapeutic potential of chromene derivatives in cancer treatment (Raj et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-17-5-7-19(8-6-17)26(30)28-21-13-14-22-23(29)16-24(31-25(22)15-21)18-9-11-20(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNBWQCHYECBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.